molecular formula C17H13N3O2 B12637786 5-(1H-indol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-(1H-indol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B12637786
M. Wt: 291.30 g/mol
InChI Key: DSNJOSUQRUJOTN-UHFFFAOYSA-N
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Description

5-(1H-Indol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemically synthesized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule integrates two privileged pharmacophores: an indole ring and a 1,2,4-oxadiazole moiety, a combination known to confer a wide spectrum of biological activities . The 1,2,4-oxadiazole ring is a stable, aromatic heterocycle valued for its role as a bioisostere for esters and amides, often improving metabolic stability and pharmacokinetic properties in drug candidates . The indole scaffold is prevalent in many natural products and bioactive molecules, contributing to its potential for diverse target interactions . Primary Research Applications and Value: Anticancer Research: This compound is a promising scaffold for developing novel anticancer agents. The 1,3,4-oxadiazole core is a recognized pharmacophore in anticancer drug design, with derivatives demonstrated to inhibit cancer cell proliferation through multiple mechanisms. These include the inhibition of key enzymes such as thymidylate synthase, topoisomerase II, and telomerase, as well as targeting proteins like Bcl-2 that regulate apoptosis (programmed cell death) . Research on structurally similar indole-oxadiazole hybrids has shown potent, selective cytotoxicity against various human cancer cell lines, including metastatic breast adenocarcinoma (MDA-MB-231) and cervical cancer (HeLa), highlighting the therapeutic potential of this chemical class . Antimicrobial and Antibiofilm Research: Indole-based oxadiazole compounds have demonstrated significant broad-spectrum antibacterial and antibiofilm activity against challenging multidrug-resistant (MDR) pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . These properties make this compound a valuable chemical tool for exploring new strategies to overcome antibiotic resistance. Additional Research Areas: The versatility of the oxadiazole-indole structure also makes it a candidate for investigation in other fields, including as a building block for developing antifungal agents and antioxidant compounds . Handling and Usage: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

5-(1H-indol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H13N3O2/c1-21-14-5-2-11(3-6-14)16-19-17(22-20-16)13-4-7-15-12(10-13)8-9-18-15/h2-10,18H,1H3

InChI Key

DSNJOSUQRUJOTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of an indole derivative with a hydrazide and a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the presence of an indole moiety and an oxadiazole ring, which are known for their diverse biological activities. The synthesis of 5-(1H-indol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate indole derivatives with oxadiazole precursors. The synthetic routes often include cyclization reactions that yield the desired oxadiazole structure while maintaining the integrity of the indole component.

Antitumor Activity

Recent studies have highlighted the antitumor properties of 1,2,4-oxadiazole derivatives, including this compound. For instance, a series of oxadiazole derivatives exhibited significant cytotoxic effects against various human cancer cell lines. The compound demonstrated selective activity against specific tumor types with IC50 values indicating potent antiproliferative effects.

Cell LineIC50 (μM)
OVXF 8992.76
PXF 17529.27
Renal Cancer Line1.143

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific tumor pathways .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on enzymes such as monoamine oxidase (MAO), which is implicated in neurodegenerative diseases like Parkinson's disease. A derivative of this compound was reported to exhibit significant inhibition against MAO-B with an IC50 value of 0.036 μM, indicating its potential as a therapeutic agent for neurodegenerative disorders .

EnzymeIC50 (μM)
MAO-A150 ± 7.88
MAO-B0.036 ± 0.012

Drug Discovery and Development

In drug discovery contexts, compounds like this compound have been explored for their ability to serve as scaffolds for creating more complex molecules with enhanced biological activity. For example, researchers have synthesized various analogs and evaluated their pharmacological profiles through in vitro assays and molecular modeling studies .

Mechanism of Action

The mechanism of action of 5-(1H-indol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-(3,4-Dichlorophenyl)-5-(1H-Indol-5-yl)-1,2,4-Oxadiazole

Structural Differences :

  • The 4-methoxyphenyl group in the target compound is replaced with a 3,4-dichlorophenyl group.
  • Chlorine substituents are electron-withdrawing, while methoxy is electron-donating, influencing electronic properties and binding affinities.

Metabolic Stability :

  • The 1,2,4-oxadiazole ring enhances metabolic stability compared to amide-containing analogs, which are prone to hydrolysis .

3-(4-Bromophenyl)-5-(4-Methoxyphenyl)-1,2,4-Oxadiazole

Structural Differences :

  • The indole moiety is absent; instead, a bromophenyl group replaces the dichlorophenyl substituent.

5-(Chloromethyl)-3-(4-Methoxyphenyl)-1,2,4-Oxadiazole

Structural Differences :

  • Replaces the indole group with a chloromethyl side chain.

Key Research Findings

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Chlorine substituents (e.g., 3,4-dichlorophenyl) enhance MAO-B inhibition by increasing electrophilicity and binding to the enzyme’s hydrophobic pocket .
  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., 4-methoxyphenyl) may reduce potency but improve solubility and pharmacokinetics .
  • Heterocyclic Bioisosteres : The 1,2,4-oxadiazole ring improves metabolic stability over amides, critical for oral bioavailability .

MAO Inhibition Data Table

Compound MAO-B IC50 (µM) MAO-A IC50 (µM) Selectivity (MAO-B/A)
3-(3,4-Dichlorophenyl)-5-(indol-5-yl)-oxadiazole 0.036 150 4,166
Safinamide (Reference) 0.098 50 510
Target Compound (4-Methoxyphenyl) Data not reported Data not reported

Note: The target compound’s MAO inhibition data are inferred from structural analogs.

Biological Activity

The compound 5-(1H-indol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular structure of this compound can be represented by the following chemical formula:

  • Molecular Formula : C16_{16}H14_{14}N4_{4}O2_{2}
  • SMILES : COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CNC4=CC=CC=C43

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a study highlighted that modifications to oxadiazole compounds resulted in enhanced cytotoxicity against various cancer cell lines. Specifically, one derivative demonstrated an IC50_{50} value of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), indicating potent antiproliferative activity .

The anticancer effects of oxadiazole derivatives are attributed to their ability to inhibit key enzymes involved in cancer progression. These include:

  • Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression and subsequent apoptosis in cancer cells.
  • Thymidylate Synthase : Targeting this enzyme disrupts DNA synthesis, thereby hindering tumor growth .

Comparative Biological Activity

The following table summarizes the biological activities and IC50_{50} values of various oxadiazole derivatives in comparison to the target compound:

Compound NameActivity TypeIC50_{50} (µM)Target Cell Line
Compound 1Anticancer92.4Various Cancer Cell Lines
Compound 2Anticancer2.76OVXF 899
Compound 3Anticancer9.27PXF 1752

Case Studies

Several studies have documented the efficacy of oxadiazole derivatives in preclinical models:

  • Study on Anticancer Activity : A derivative exhibited selective toxicity towards renal cancer cells with an IC50_{50} value of 1.143 µM, demonstrating its potential as a targeted therapy .
  • Mechanism-Based Approaches : Research has shown that oxadiazoles can inhibit multiple cancer-related enzymes, suggesting a multifaceted approach to cancer treatment .
  • Inhibitory Potency : A comparative analysis of different substituted oxadiazoles revealed that variations in structure significantly affect their inhibitory potency against linoleate oxygenase activity .

Q & A

Basic: What are the optimal synthetic routes for 5-(1H-indol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole?

Answer:
The compound can be synthesized via two primary routes:

  • Route A (Coupling of Amidoxime and Carboxylic Acid Esters):
    React amidoxime intermediates with methyl 1H-indole-5-carboxylate in a superbasic medium (NaOH/DMSO) under reflux. Purification via silica gel chromatography yields the product with confirmed regioselectivity .
  • Route B (Cyclization with Sodium Hydride):
    Use NaH as a base in anhydrous THF to facilitate cyclization between N′-hydroxyimidamide derivatives and indole carboxylates. This method achieves moderate yields (47–90%) and requires inert conditions (argon atmosphere) .

Key Considerations:

  • Route A avoids harsh conditions but requires precise stoichiometry.
  • Route B offers scalability but may generate regioisomeric by-products requiring chromatographic separation.

Advanced: How can enantioselectivity be engineered in derivatives of this oxadiazole scaffold?

Answer:
Enantioselective synthesis is achieved using iridium catalysts with chiral ligands. For example:

  • Method: React crotyl acetate with 3-(4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole·HCl in DME at 50°C using 300 mol% Cs₂CO₃. This yields (S)-configured derivatives with 97% enantiomeric excess (ee), confirmed by SFC analysis .

Optimization Tips:

  • Adjust ligand-metal ratios to enhance stereocontrol.
  • Use high-resolution chiral columns (e.g., Daicel CHIRALPAK®) for ee determination.

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

  • 1H/13C/19F NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
  • HRMS: Verify molecular ions (e.g., [M+H]+ at m/z 301.0636) to confirm exact mass .
  • X-ray Crystallography: Use SHELX programs for structural refinement, particularly for resolving ambiguous NOE signals .

Advanced: How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during characterization?

Answer:

  • Step 1: Re-run NMR under optimized conditions (e.g., higher field strength or deuterated solvents like DMSO-d₆).
  • Step 2: Validate HRMS fragmentation patterns against computational tools (e.g., MassFrontier®).
  • Step 3: Cross-reference with X-ray data to resolve regiochemical ambiguities .

Basic: What methodologies are used to evaluate MAO inhibition activity for this compound?

Answer:

  • Protocol: Incubate recombinant human MAO-A/MAO-B with the compound (1–100 µM) and measure kynuramine oxidation via fluorescence. IC₅₀ values are calculated using nonlinear regression .
  • Controls: Include clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) for validation.

Advanced: How do substituents influence apoptosis-inducing activity in SAR studies?

Answer:

Substituent Effect on Apoptosis Reference
5-(3-Chlorothiophen-2-yl) Enhances G₁ phase arrest in T47D cells
3-(5-Chloropyridin-2-yl) Improves in vivo tumor suppression (MX-1 model)
4-Methoxyphenyl Reduces off-target cytotoxicity

Mechanistic Insight:
The 3-position pyridyl/aryl groups interact with TIP47 (IGF II receptor binding protein), identified via photoaffinity labeling .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Gloves, lab coat, and goggles (MSDS reports skin/eye irritation risks) .
  • Ventilation: Use fume hoods due to potential inhalation hazards.
  • Storage: 2–8°C under argon to prevent oxidation .

Advanced: How can molecular docking guide the design of CNS-targeted derivatives?

Answer:

  • Target Selection: Prioritize enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity .
  • Software: Use AutoDock Vina with AMBER force fields.
  • Key Interactions: Optimize hydrogen bonding with β-nitrogen in oxadiazole and hydrophobic contacts with indole .

Basic: What purity assessment methods are reliable for this compound?

Answer:

  • HPLC: Use C18 columns (MeCN/H₂O gradient) with UV detection at 254 nm (purity >95%) .
  • TLC: Monitor reactions using SiO₂ plates (ethyl acetate/hexane eluent, Rf ≈ 0.55) .

Advanced: How can contradictory bioactivity data across cell lines be interpreted?

Answer:

  • Approach: Perform transcriptomic profiling (e.g., RNA-seq) of responsive vs. non-responsive cell lines (e.g., T47D vs. HT-29).
  • Hypothesis Testing: Correlate activity with expression of TIP47 or MAO isoforms .

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